Ethyl 2-(4-aminopiperidin-4-yl)acetate
Description
Multiple Linear Regression (MLR): Creates a simple linear equation. It is often combined with descriptor selection algorithms to find the most relevant variables. nih.gov
Partial Least Squares (PLS): A regression technique suitable for datasets where the number of descriptors is large or descriptors are correlated. researchgate.net
Machine Learning Methods: More complex, non-linear approaches such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture more intricate relationships. nih.gov
The robustness and predictive power of the generated model must be rigorously validated. Internal validation techniques (e.g., cross-validation, Q²) assess the model's stability, while external validation, using a set of compounds not included in the model-building process, evaluates its ability to predict the activity of new molecules. nih.gov
The following table outlines the key steps in a hypothetical QSAR study for Ethyl 2-(4-aminopiperidin-4-yl)acetate derivatives.
| Step | Description | Examples of Methods/Tools |
|---|---|---|
| 1. Dataset Assembly | Synthesize a series of derivatives and measure their biological activity (e.g., MIC against MRSA). | Parallel synthesis, broth microdilution assay. |
| 2. Structure Optimization | Generate 3D conformations and optimize the geometry of each molecule. | Molecular mechanics (e.g., MMFF94), quantum mechanics (e.g., DFT). |
| 3. Descriptor Calculation | Calculate numerical descriptors representing physicochemical properties. | Software like PaDEL, Dragon; Descriptors: LogP, molecular weight, topological indices, 3D-field values (CoMFA/CoMSIA). nih.govresearchgate.net |
| 4. Model Building | Use statistical methods to correlate descriptors with biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machine (SVM). researchgate.net |
| 5. Model Validation | Assess the statistical significance and predictive accuracy of the model. | Internal validation (Leave-one-out cross-validation, Q²), external validation (prediction on a test set, R²_pred). |
By applying these QSAR methodologies, researchers can gain quantitative insights into the structural requirements for the desired biological activity, thereby accelerating the design and discovery of novel drug candidates based on the this compound scaffold.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 2-(4-aminopiperidin-4-yl)acetate |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-8(12)7-9(10)3-5-11-6-4-9/h11H,2-7,10H2,1H3 |
InChI Key |
AIHCFEMKNDBNDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCNCC1)N |
Origin of Product |
United States |
Application of Ethyl 2 4 Aminopiperidin 4 Yl Acetate As a Core Scaffold in Complex Molecule Synthesis
Role of Ethyl 2-(4-aminopiperidin-4-yl)acetate as a Central Building Block
This compound serves as a valuable starting material in organic synthesis due to its inherent structural features. The piperidine (B6355638) ring provides a robust, three-dimensional framework that can be functionalized at the ring nitrogen and at the two side chains emanating from the C4 position. The primary amino group is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and participation in imine-forming reactions. The ethyl acetate (B1210297) moiety offers a site for hydrolysis, amidation, or reduction to the corresponding alcohol, further expanding the synthetic possibilities.
The quaternary carbon at the 4-position introduces a point of significant steric hindrance, which can be strategically exploited to control the conformation of the piperidine ring and the spatial orientation of appended functional groups. This conformational restriction is a key element in the design of molecules with specific biological activities. nih.gov The presence of both a nucleophilic amine and an electrophilic ester group within the same molecule allows for intramolecular reactions to form bicyclic systems, or for orthogonal derivatization to build complex appendages.
Table 1: Functional Groups of this compound and Their Synthetic Potential
| Functional Group | Position | Synthetic Transformations | Potential Products |
| Secondary Amine (Piperidine N) | N1 | Acylation, Alkylation, Reductive Amination, Arylation | N-Substituted piperidines |
| Primary Amine | C4 | Acylation, Alkylation, Sulfonylation, Imine formation | Amides, secondary/tertiary amines, sulfonamides, imines |
| Ethyl Ester | C4 | Hydrolysis, Amidation, Reduction, Transesterification | Carboxylic acids, amides, primary alcohols, different esters |
Design Principles for Utilizing the Piperidine Ring System of this compound
The design of complex molecules based on the this compound scaffold is guided by several key principles aimed at optimizing molecular properties for specific applications, particularly in drug discovery. researchgate.net
Conformational Restriction: The piperidine ring can adopt various conformations, with the chair form being the most stable. The substituents at the C4 position of this compound influence the conformational equilibrium. By introducing bulky groups on the piperidine nitrogen or through further derivatization of the C4 substituents, the conformational flexibility of the ring can be significantly reduced. nih.gov This pre-organization of the molecule can lead to enhanced binding affinity and selectivity for biological targets.
Vectorial Display of Functionality: The tetrahedral geometry of the C4 carbon allows for the precise spatial arrangement of the amino and acetate side chains. This enables the design of molecules where functional groups are presented in specific vectors to interact with biological macromolecules, such as enzymes or receptors.
Introduction of Rigidity and sp³-Character: The saturated piperidine core increases the three-dimensional character (sp³-character) of the resulting molecules. In drug design, a higher sp³-character is often associated with improved physicochemical properties, such as solubility and metabolic stability, and can lead to higher selectivity. bepls.com
Access to Novel Chemical Space: The unique substitution pattern of this compound provides access to molecular scaffolds that are not readily accessible by other synthetic routes. This allows for the exploration of novel areas of chemical space in the search for new bioactive compounds.
Construction of Fused and Bridged Ring Systems Incorporating the this compound Scaffold
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of more complex polycyclic systems, including fused and bridged rings.
Fused Ring Systems: Intramolecular cyclization reactions are a powerful strategy for constructing fused ring systems. For instance, the primary amino group can be acylated with a reagent containing an additional electrophilic site. Subsequent intramolecular reaction, such as a Dieckmann condensation of the ester with a newly introduced carbonyl group, can lead to the formation of a fused bicyclic system.
Another approach involves the Pictet-Spengler reaction. rsc.orgnih.gov The primary amine of the scaffold can be condensed with an aldehyde or ketone to form an imine, which can then undergo an intramolecular electrophilic substitution with an appropriately positioned aromatic ring, introduced via N-alkylation of the piperidine nitrogen, to yield a fused tetrahydro-β-carboline or related system.
Bridged Ring Systems: The synthesis of bridged ring systems from this compound is more challenging but can be envisioned through multi-step sequences. One hypothetical approach could involve the functionalization of the piperidine nitrogen with a chain containing a reactive group. This group could then undergo an intramolecular reaction with a derivative of the C4-acetate moiety to form a bridge across the piperidine ring. For example, N-alkylation with a haloalkyl chain followed by intramolecular displacement of the halide by a carbanion generated alpha to the ester carbonyl could, in principle, lead to a bridged bicyclic structure.
Table 2: Hypothetical Examples of Fused and Bridged Ring Synthesis
| Starting Material | Reaction Type | Key Reagents | Product Type |
| N-Acylated this compound | Intramolecular Condensation | Strong Base (e.g., NaH) | Fused Bicyclic Lactam |
| N-Arylethyl-Ethyl 2-(4-aminopiperidin-4-yl)acetate | Pictet-Spengler Reaction | Aldehyde, Acid Catalyst | Fused Tetrahydro-β-carboline |
| N-(Haloalkyl)-Ethyl 2-(4-aminopiperidin-4-yl)acetate | Intramolecular Alkylation | Strong Base (e.g., LDA) | Bridged Bicyclic Piperidine |
Multicomponent Reactions Featuring this compound
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.netresearchgate.net The primary amino group of this compound makes it an ideal component for several MCRs, most notably the Ugi and Passerini reactions. nih.govacs.org
Ugi Four-Component Reaction (U-4CR): In the Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. This compound can serve as the amine component, leading to the formation of highly functionalized peptide-like structures incorporating the piperidine scaffold. The diversity of the final products can be easily achieved by varying the other three components. mdpi.com
Passerini Three-Component Reaction: While the classic Passerini reaction involves a carboxylic acid, an isocyanide, and a carbonyl compound, variations exist where amines can be incorporated. More directly, the primary amine of the scaffold can be pre-reacted to form an imine, which can then participate in Passerini-type reactions.
The use of this compound in MCRs allows for the rapid generation of libraries of complex molecules with a high degree of structural diversity, which is highly valuable in drug discovery and chemical biology. rsc.orgnih.gov
Table 3: Exemplary Multicomponent Reactions
| MCR Type | Components | Resulting Scaffold |
| Ugi-4CR | This compound, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide with piperidine moiety |
| Imine-based 3CR | Imine from this compound, Isocyanide, Carboxylic Acid | Functionalized α-amino acid derivative |
Scaffold Diversity Generation from this compound
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules that can be used to probe biological systems. nih.govresearchgate.net this compound is an excellent starting point for DOS due to its multiple, orthogonally addressable functional groups.
Starting from this central scaffold, a variety of synthetic strategies can be employed to generate a wide range of molecular architectures:
Appendage Diversity: The piperidine nitrogen and the C4-amino group can be functionalized with a wide array of substituents using standard chemical transformations (e.g., acylation, alkylation, reductive amination). The C4-ester can be converted into amides, alcohols, or other esters, further increasing the diversity of the final products.
Scaffold Diversity: As discussed previously, intramolecular reactions can be used to transform the initial piperidine scaffold into fused or spirocyclic systems. For example, the primary amine can be used to construct a new heterocyclic ring fused to the piperidine core, leading to spiro-heterocycles. bepls.comrsc.org
Stereochemical Diversity: While this compound itself is achiral, derivatization reactions can introduce new stereocenters. By using chiral reagents or catalysts, it is possible to control the stereochemistry of these new centers, leading to the synthesis of libraries of stereoisomerically pure compounds. nih.gov
The systematic exploration of these diversification strategies can lead to the creation of large and diverse compound libraries based on the this compound scaffold, which can be invaluable for identifying new leads in drug discovery programs. cam.ac.uknih.gov
Structure Activity Relationship Sar Principles and Design Considerations Pertaining to Ethyl 2 4 Aminopiperidin 4 Yl Acetate Derivatives
Conformational Analysis of the Piperidine (B6355638) Core in Ethyl 2-(4-aminopiperidin-4-yl)acetate Derivatives
The six-membered piperidine ring is a prevalent core in many pharmaceuticals and typically adopts a chair conformation to minimize steric strain. thieme-connect.comwikipedia.org Similar to cyclohexane, this conformation is the most stable. However, the presence of the nitrogen heteroatom introduces unique conformational possibilities. The N-H bond of the piperidine ring can exist in either an axial or an equatorial position, and these two chair conformers interconvert rapidly. wikipedia.org For the parent piperidine, the equatorial conformation is generally more stable. wikipedia.org
In derivatives of this compound, the substituents at the C4 position—the amino group and the acetate (B1210297) side chain—are sterically demanding. To minimize 1,3-diaxial interactions, these bulky groups will strongly prefer to occupy equatorial positions on the chair conformer. The conformation of substituents on the piperidine nitrogen (N1) also plays a critical role. For instance, in N-methylpiperidine, the equatorial conformation is significantly preferred. wikipedia.org The introduction of larger substituents at the N1 position will further lock the ring into a specific chair conformation, which can be critical for orienting other functional groups for optimal interaction with a biological target. The introduction of chiral centers can also significantly influence the molecule's druggability and its ability to adapt to protein-binding sites. thieme-connect.com
Impact of Substituent Variation on Molecular Interactions of this compound Scaffolds
Varying substituents on the this compound scaffold allows for the fine-tuning of its physicochemical properties, which in turn governs its molecular interactions with biological targets. thieme-connect.comresearchgate.net Key properties that are modulated include basicity (pKa), lipophilicity (logP/logD), and aqueous solubility. researchgate.netnih.gov
C4-Amino Group Substituents: The primary amine at the C4 position is a key hydrogen-bonding group. Acylation or alkylation of this amine can convert it from a hydrogen bond donor to a donor/acceptor (in the case of a secondary amine) or just an acceptor (in the case of a tertiary amine or amide). This directly impacts the molecule's ability to form hydrogen bonds with a receptor.
Aromatic Ring Substituents: If an aromatic ring is introduced (e.g., at the N1 position), modifying its substituents can significantly alter electronic properties and lipophilicity. mdpi.com Electron-withdrawing groups like halogens or nitro groups can engage in specific interactions and lower the pKa of the piperidine nitrogen, while electron-donating groups like methoxy (B1213986) can increase electron density and participate in hydrogen bonding. nih.gov
The following interactive table illustrates the predicted effects of various substituents on the physicochemical properties of the scaffold.
Strategic Derivatization of Functional Groups to Modulate Scaffold Properties
Strategic derivatization involves the targeted chemical modification of the scaffold's functional groups to optimize its drug-like properties. nih.gov
Derivatization of the Piperidine N1-Amine: The secondary amine of the piperidine ring is a prime target for modification. Reductive amination or N-arylation can be used to introduce a wide variety of alkyl or aryl substituents. nih.govfigshare.com This position is often used to introduce moieties that can occupy hydrophobic pockets in a target protein or to attach linkers for further functionalization.
Derivatization of the C4-Amino Group: The primary amine can be readily converted into amides, sulfonamides, or ureas. This strategy is effective for several reasons: it can introduce new hydrogen bond donors and acceptors, modulate solubility, and often improves metabolic stability by protecting the amine from rapid metabolism.
Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This introduces a negative charge at physiological pH, which can form salt bridges or strong hydrogen bonds with a receptor. The carboxylic acid can then be converted into a variety of amides, further expanding the chemical space and modulating properties like cell permeability. Ester bioisosteres are often developed to address rapid cleavage by in-vivo esterases. u-tokyo.ac.jp
Bioisosteric Replacements within this compound Derivatives
Bioisosterism is a strategy used in drug design to replace one functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. drughunter.comnih.gov
Piperidine Ring Bioisosteres: The piperidine ring itself can be replaced with other cyclic scaffolds to alter properties like lipophilicity and metabolic stability. mykhailiukchem.org A notable example is the use of azaspiro[3.3]heptanes, which can mimic the three-dimensional shape of piperidine while often reducing lipophilicity and improving metabolic profiles. researchgate.netresearchgate.net
Amide and Ester Bioisosteres: The ester functional group is susceptible to hydrolysis by esterase enzymes. To improve metabolic stability, it can be replaced with more robust bioisosteres. u-tokyo.ac.jp Common replacements include amides, 1,2,4-oxadiazoles, or 1,2,3-triazoles. drughunter.comnih.gov These groups can often mimic the hydrogen bonding properties of the ester while being less prone to cleavage. u-tokyo.ac.jpdrughunter.com
Amino Group Bioisosteres: The primary amino group can be considered for replacement, although this dramatically alters the scaffold's properties. A hydroxyl group is a classical bioisostere of an amino group, which would remove the basicity at this position while retaining hydrogen bonding capability. uniroma1.it
Pharmacophore Elucidation Based on this compound Core Modifications
A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. researchgate.netnih.gov By synthesizing and testing a series of derivatives of the this compound core, a pharmacophore model can be developed.
Based on the core structure, a hypothetical pharmacophore model would likely include:
A Hydrogen Bond Donor (HBD): The primary amine at the C4 position.
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ethyl acetate group.
A Positive Ionizable (Basic) Feature: The piperidine ring nitrogen.
Hydrophobic/Aromatic Features: These would be introduced by derivatization, for example, by adding a benzyl (B1604629) group to the N1 position.
Systematic modification of the scaffold helps to validate and refine this model. For instance, if converting the C4-amine to a tertiary amine leads to a loss of activity, it confirms the importance of the hydrogen bond donor feature. Similarly, exploring different substituents at the N1 position helps to define the size and nature of a potential hydrophobic pocket in the target receptor. This process is crucial for the virtual screening of compound libraries to find new molecules with potential activity. researchgate.netresearchgate.net
Computational Chemistry Approaches in the Design of this compound Derivatives
Computational methods are indispensable tools in modern drug design, enabling the prediction of molecular properties and interactions, thereby guiding synthetic efforts. nih.govresearchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nanobioletters.com For derivatives of this compound, docking simulations can provide valuable insights into their binding modes within a protein's active site.
The process involves:
Receptor and Ligand Preparation: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating 3D conformers of the designed ligands.
Docking Simulation: Using software like AutoDock Vina, the ligands are placed into the active site of the receptor, and various conformations and orientations are sampled. nanobioletters.com
Scoring and Analysis: The resulting poses are scored based on a function that estimates the binding affinity (e.g., in kcal/mol). nih.govnanobioletters.com Lower binding energy values typically indicate more favorable binding. nanobioletters.com
These simulations can predict key interactions, such as:
Hydrogen bonds between the C4-amino group and polar residues in the active site.
Ionic interactions involving the protonated piperidine nitrogen.
Hydrophobic interactions between N1-substituents and nonpolar regions of the binding pocket.
Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complexes over time, providing a more dynamic picture of the binding event. nih.govresearchgate.net The insights gained from these computational studies help prioritize which derivatives to synthesize, saving time and resources. nih.gov
The following interactive table provides a hypothetical example of docking results for a series of designed derivatives against a target protein.
The structure-activity relationship (SAR) for derivatives of this compound is primarily understood by analyzing its core components: the piperidine ring, the C4-amino group, and the ethyl acetate side chain. The parent acid of this compound, 2-(4-aminopiperidin-4-yl)acetic acid (also referred to as β3,3-Pip), has been identified as a scaffold for developing antibacterial agents. nih.govresearchgate.net SAR studies on this and analogous 4-aminopiperidine (B84694) scaffolds focus on how modifications to these key regions influence biological activity. researchgate.netnih.gov
Key Modification Points:
C4-Amino Group: This primary amine is a critical anchor for derivatization. In studies targeting Methicillin-resistant Staphylococcus aureus (MRSA), conjugating a lipophilic moiety like lauric acid to the peptide chain containing the 2-(4-aminopiperidin-4-yl)acetic acid scaffold was shown to be effective. nih.gov This suggests that acylation of the amino group with long alkyl chains or other hydrophobic groups can enhance membrane interaction and antibacterial potency. The amine often acts as a key hydrogen bond donor or as a point for attachment to larger pharmacophores.
Ethyl Acetate Moiety: The ethyl acetate group is a classic example of a prodrug strategy. As an ester, it is generally more lipophilic than its corresponding carboxylic acid, which can improve cell membrane permeability. Once inside the cell or at the target site, it can be hydrolyzed by esterases to release the active carboxylic acid. The SAR at this position involves tuning the rate of hydrolysis and bioavailability by altering the ester group (e.g., replacing ethyl with methyl, propyl, or tert-butyl). The choice of ester can influence the compound's metabolic stability and duration of action.
Piperidine Ring Substitution: Adding substituents to other positions of the piperidine ring (C2, C3) can introduce chirality and create more defined three-dimensional shapes, potentially increasing potency and selectivity for a target. nih.gov Such modifications can help orient the other functional groups in a more favorable conformation for binding.
The following table summarizes potential SAR design considerations for this compound derivatives based on its known antibacterial potential and general principles from related compounds.
| Modification Site | Type of Modification | Hypothesized Effect on Antibacterial Activity | Rationale |
|---|---|---|---|
| C4-Amino Group | Acylation with lipophilic chains (e.g., lauric acid) | Increase potency | Enhances interaction with and disruption of the bacterial cell membrane. nih.gov |
| C4-Amino Group | Alkylation or incorporation into a larger functional group | Modulate target specificity | Alters hydrogen bonding capacity and steric interactions within the target's binding site. |
| Piperidine N1 Position | Addition of small alkyl or benzyl groups | Optimize pharmacokinetics and target affinity | Modifies lipophilicity, basicity, and steric bulk, influencing absorption, distribution, and binding. nih.gov |
| Ethyl Acetate Group | Varying the alcohol moiety (e.g., methyl, tert-butyl) | Tune prodrug hydrolysis rate and bioavailability | Changes susceptibility to esterase enzymes, affecting the release rate of the active carboxylic acid. |
| Piperidine Ring (C2/C3) | Introduction of alkyl or other small groups | Improve potency and selectivity | Creates a more rigid conformation that may fit the biological target more precisely. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com For a series of this compound derivatives, QSAR can be a powerful tool to predict the activity of new compounds and guide synthetic efforts toward more potent analogues. nih.gov The development of a QSAR model for this scaffold would follow a systematic workflow.
Advanced Research Perspectives on Ethyl 2 4 Aminopiperidin 4 Yl Acetate
Applications in Combinatorial Chemistry and Library Synthesis
The structure of Ethyl 2-(4-aminopiperidin-4-yl)acetate is particularly well-suited for applications in combinatorial chemistry and the synthesis of compound libraries. The presence of two distinct reactive sites—the primary amino group and the ester functionality—allows for sequential or orthogonal derivatization, enabling the rapid generation of a diverse range of molecules from a common scaffold. nih.govnih.gov
The primary amine can be readily functionalized through various reactions such as acylation, alkylation, sulfonylation, and reductive amination. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylate chemistries. Alternatively, the ester can be directly used in reactions like transesterification or condensation reactions. This dual functionality makes it an ideal building block for diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse and complex small molecules for high-throughput screening. nih.govnih.gov
A key application of such bifunctional building blocks is in the synthesis of spirocyclic scaffolds, which are of significant interest in drug discovery due to their rigid three-dimensional structures. This compound can serve as a precursor to spiro-piperidine derivatives by intramolecular cyclization reactions or by participating in multicomponent reactions. For instance, the Ugi four-component reaction (Ugi-4CR) has been successfully employed with N-substituted 4-piperidones to generate diverse libraries of 1,4,4-trisubstituted piperidines. nih.govmdpi.com By analogy, this compound, after suitable protection of the primary amine, could be utilized in similar multicomponent reactions to create libraries of complex molecules with varied stereochemistry and functional group arrays. nih.gov
The application of this building block extends to solid-phase synthesis, a cornerstone of modern combinatorial chemistry. mdpi.com The ester functionality can be used to anchor the molecule to a solid support, allowing for the subsequent derivatization of the amino group in a high-throughput fashion. researchgate.netnih.gov After the desired modifications, the final product can be cleaved from the resin, yielding a library of purified compounds.
| Reaction Type | Functional Group | Potential Products | Library Type |
| Acylation | Primary Amine | Amides | Focused or Diverse |
| Reductive Amination | Primary Amine | Secondary Amines | Focused or Diverse |
| Sulfonylation | Primary Amine | Sulfonamides | Focused or Diverse |
| Amide Coupling | Carboxylic Acid (after hydrolysis) | Amides | Focused or Diverse |
| Ugi-4CR | Amine/Carboxylate | α-Acylamino Amides | Highly Diverse |
Development of Novel Methodologies Facilitated by this compound
The unique structural attributes of this compound not only make it a valuable tool for library synthesis but also a facilitator for the development of novel synthetic methodologies. Its ability to act as a versatile scaffold can inspire new strategies for the construction of complex heterocyclic systems.
Furthermore, this compound can serve as a key starting material for the synthesis of novel catalysts or ligands. The piperidine (B6355638) core is a common feature in many chiral ligands used in asymmetric catalysis. The amino and acetate (B1210297) groups provide convenient handles for the introduction of various coordinating moieties, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands.
The development of new synthetic routes to access highly substituted piperidine derivatives is an active area of research. nih.gov this compound can be a valuable starting point for methodologies aimed at introducing further complexity into the piperidine ring. For instance, reactions that proceed via a dearomatization-hydrogenation process to create all-cis-(multi)fluorinated piperidines could potentially be adapted for this scaffold. mdpi.com
| Methodology | Potential Outcome | Significance |
| Cascade Reactions | Spirocyclic or Bicyclic Piperidines | Increased synthetic efficiency, reduced waste |
| Ligand Synthesis | Novel Chiral Ligands | Advancements in asymmetric catalysis |
| Scaffold Elaboration | Highly Functionalized Piperidines | Access to novel chemical space for drug discovery |
Mechanistic Studies of Reactions Involving this compound
Understanding the reaction mechanisms involving this compound is crucial for controlling the stereoselectivity and regioselectivity of its transformations. The conformational rigidity of the piperidine ring and the interplay between the two functional groups can lead to complex reaction pathways.
A key area of mechanistic investigation would be the study of intramolecular cyclization reactions to form spirocyclic systems. These reactions can often be under either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions. wikipedia.orgjackwestin.comlibretexts.orglibretexts.orgmasterorganicchemistry.com For example, the formation of a smaller, strained ring might be kinetically favored, while a larger, more stable ring could be the thermodynamic product. wikipedia.orgjackwestin.comlibretexts.orglibretexts.orgmasterorganicchemistry.com Detailed kinetic and computational studies would be necessary to elucidate the transition states and intermediates involved, providing insights into how to selectively access the desired product.
Computational studies on N-benzyl-4,4-disubstituted piperidines have been used to understand their interaction with biological targets, and similar approaches could be applied to model the reactivity of this compound. nih.govresearchgate.net Density functional theory (DFT) calculations, for instance, could be used to predict the most likely reaction pathways and to rationalize the observed stereochemical outcomes.
The hydrolysis of the ethyl acetate group is another reaction worthy of mechanistic study. While ester hydrolysis is a well-understood process, the proximity of the amino group could potentially influence the reaction rate and mechanism through intramolecular catalysis. jyu.firesearchgate.net
| Reaction Type | Mechanistic Aspect to Study | Potential Insights |
| Intramolecular Cyclization | Kinetic vs. Thermodynamic Control | Selective synthesis of different spirocyclic isomers |
| Functional Group Transformation | Influence of the Piperidine Ring | Understanding stereoelectronic effects |
| Ester Hydrolysis | Intramolecular Catalysis | Elucidation of neighboring group participation |
Future Directions in the Synthetic Accessibility and Utilization of this compound
The future of this compound in synthetic and medicinal chemistry is promising, with several avenues for further research and development.
Improving the synthetic accessibility of this building block is a key future direction. While syntheses of 4,4-disubstituted piperidines are known, developing more efficient, scalable, and cost-effective routes will be crucial for its widespread adoption. nih.govacs.org This could involve the development of novel catalytic methods for the direct functionalization of the piperidine ring or the use of more readily available starting materials.
In terms of utilization, the exploration of this building block in the synthesis of natural product analogs and other biologically active molecules is a fertile area of research. arizona.edu The piperidine scaffold is a common motif in a vast number of pharmaceuticals, and the unique substitution pattern of this compound offers the potential to create novel analogs with improved pharmacological properties. nih.govresearchgate.netnbinno.com
The development of new multicomponent reactions that can incorporate this building block will continue to be a major focus. mdpi.com These reactions offer a powerful tool for the rapid construction of molecular complexity and are well-suited for the generation of large compound libraries for drug discovery. bham.ac.uk
Furthermore, the incorporation of this scaffold into more complex molecular architectures, such as macrocycles and peptidomimetics, represents an exciting future direction. researchgate.net The bifunctional nature of the molecule provides the necessary handles for its integration into these larger structures.
Finally, the increasing demand for molecules with a high degree of three-dimensionality in drug discovery will likely drive the future utilization of this compound. dntb.gov.ua Its inherent 3D structure makes it an attractive starting point for the synthesis of next-generation therapeutic agents that can target challenging biological systems.
| Future Direction | Key Research Area | Potential Impact |
| Synthetic Accessibility | Catalytic C-H Functionalization | More cost-effective and sustainable synthesis |
| Medicinal Chemistry | Natural Product Analogs | Discovery of new therapeutic agents |
| Reaction Development | Novel Multicomponent Reactions | Rapid access to molecular complexity |
| Scaffold Hopping | Macrocycles and Peptidomimetics | Exploration of new chemical space |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-(4-aminopiperidin-4-yl)acetate, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves coupling 4-aminopiperidine derivatives with ethyl acetates under nucleophilic or catalytic conditions. For example:
- Step 1 : React 4-aminopiperidine with ethyl chloroacetate in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Optimization strategies: - Monitor reaction progress using TLC (silica plates, UV visualization) .
- Adjust stoichiometry (1:1.2 molar ratio of amine to ester) to minimize unreacted starting material.
- Use anhydrous conditions to prevent hydrolysis of the ester group .
Q. How should researchers handle and mitigate toxicity risks when working with this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles compliant with EN 166 or NIOSH standards. Use fume hoods to avoid inhalation .
- First Aid :
- Skin contact : Wash immediately with soap and water for ≥15 minutes; seek medical attention if irritation persists .
- Eye exposure : Flush eyes with water for 10–15 minutes; consult an ophthalmologist .
- Waste disposal : Collect contaminated materials in sealed containers for incineration, adhering to local regulations .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
Advanced Research Questions
Q. How can computational methods like density-functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
Methodological Answer:
Q. How can researchers address discrepancies in GC-MS or NMR data for this compound?
Methodological Answer:
- GC-MS Discrepancies :
- NMR Artifacts :
Q. What experimental design considerations are critical for studying the stability of this compound under varying pH conditions?
Methodological Answer:
Q. How can researchers validate synthetic intermediates using hyphenated techniques?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
